
1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C12H14ClNO It is a derivative of piperidine and pyridine, featuring a chlorinated pyridine ring attached to a piperidine moiety via an ethanone linker
Preparation Methods
The synthesis of 1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and piperidine.
Reaction Conditions: The reaction involves the formation of a carbonyl group through the use of ethanone as a linker. The process may require catalysts and specific temperature and pressure conditions to ensure optimal yield.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary based on the desired product but often involve controlled temperatures and pH levels.
Major Products: The major products depend on the specific reaction but can include N-oxides, alcohols, and substituted pyridine derivatives.
Scientific Research Applications
1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural features.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound has a phenyl group instead of a chloropyridine ring, leading to different chemical properties and applications.
1-(3-Chloropyridin-2-yl)ethanone:
Piperidine Derivatives: Various piperidine derivatives exist with different substituents, each offering unique properties and applications in medicinal chemistry and industry.
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-[2-(2-chloropyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H15ClN2O/c1-9(16)15-8-3-2-6-11(15)10-5-4-7-14-12(10)13/h4-5,7,11H,2-3,6,8H2,1H3 |
InChI Key |
HMEUYAXOMPKCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


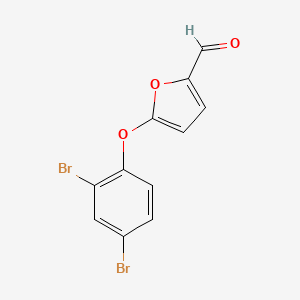


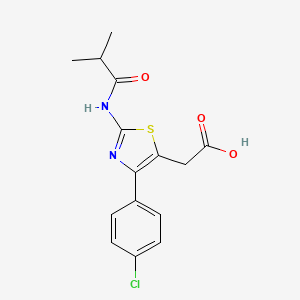
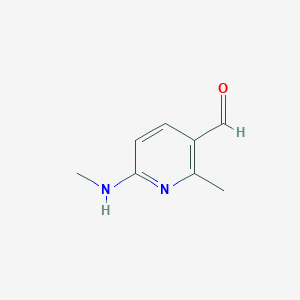

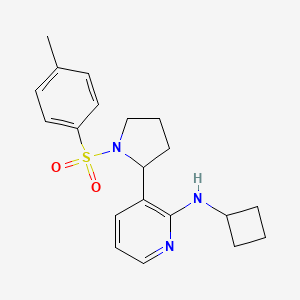

![2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808130.png)
![2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808134.png)

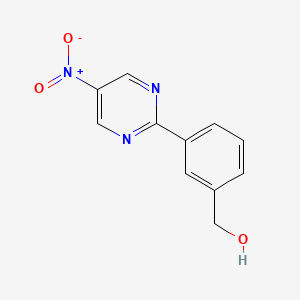
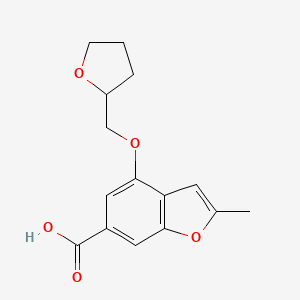
![4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808180.png)
